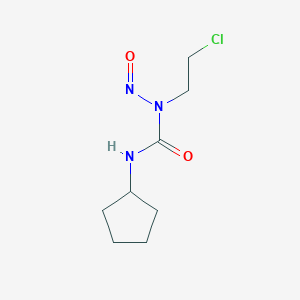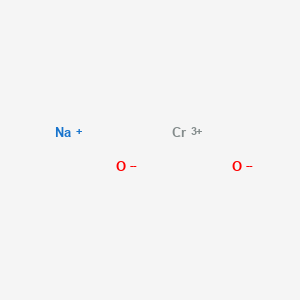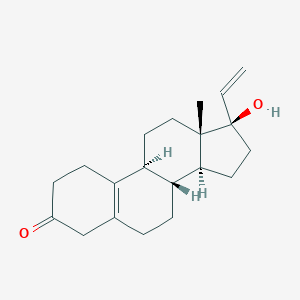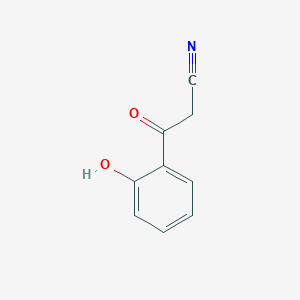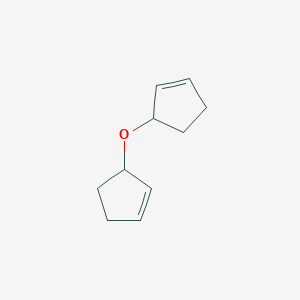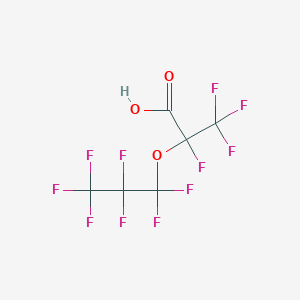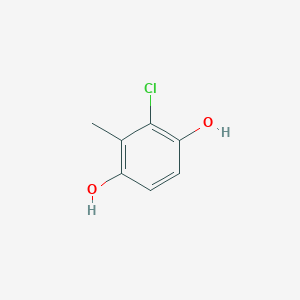
2-Phenyl-2-(2-pyridyl)thioacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-2-(2-pyridyl)thioacetamide, also known as PTAC, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. PTAC has been found to possess unique properties that make it a valuable tool for researchers in the fields of chemistry, pharmacology, and biochemistry.
科学研究应用
2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have a wide range of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, and as a reagent in the preparation of thioesters. 2-Phenyl-2-(2-pyridyl)thioacetamide has also been used as a model compound in the study of thioamide chemistry. In addition, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
作用机制
The mechanism of action of 2-Phenyl-2-(2-pyridyl)thioacetamide is not fully understood, but it is believed to act as a chelating agent, forming complexes with metal ions. These metal complexes have been found to have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.
生化和生理效应
2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and to induce apoptosis in cancer cells. 2-Phenyl-2-(2-pyridyl)thioacetamide has also been found to have anti-inflammatory properties, and to inhibit the activity of certain enzymes involved in inflammation. Additionally, 2-Phenyl-2-(2-pyridyl)thioacetamide has been found to have neuroprotective effects, and to improve cognitive function in animal models.
实验室实验的优点和局限性
2-Phenyl-2-(2-pyridyl)thioacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and it has been extensively studied, with a large body of research available on its properties and potential applications. However, there are also limitations to its use. 2-Phenyl-2-(2-pyridyl)thioacetamide can be difficult to work with due to its low solubility in water, and it may have limited bioavailability in vivo.
未来方向
There are several future directions for research on 2-Phenyl-2-(2-pyridyl)thioacetamide. One area of interest is the development of new metal complexes using 2-Phenyl-2-(2-pyridyl)thioacetamide as a ligand, with potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyl-2-(2-pyridyl)thioacetamide, and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to develop new methods for improving the solubility and bioavailability of 2-Phenyl-2-(2-pyridyl)thioacetamide, to make it a more effective therapeutic agent.
Conclusion
2-Phenyl-2-(2-pyridyl)thioacetamide is a valuable compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for researchers in the fields of chemistry, pharmacology, and biochemistry. Further research is needed to fully understand its mechanism of action, and to develop new methods for improving its solubility and bioavailability. With continued research, 2-Phenyl-2-(2-pyridyl)thioacetamide has the potential to be a valuable therapeutic agent for the treatment of cancer and other diseases.
合成方法
2-Phenyl-2-(2-pyridyl)thioacetamide can be synthesized using a variety of methods, including the reaction of 2-mercaptopyridine with phenylacetyl chloride, and the reaction of 2-pyridylthioacetic acid with phenylmagnesium bromide. The synthesis of 2-Phenyl-2-(2-pyridyl)thioacetamide has been extensively studied, and researchers have developed efficient and reliable methods for its production.
属性
CAS 编号 |
10400-14-3 |
|---|---|
产品名称 |
2-Phenyl-2-(2-pyridyl)thioacetamide |
分子式 |
C13H12N2S |
分子量 |
228.31 g/mol |
IUPAC 名称 |
2-phenyl-2-pyridin-2-ylethanethioamide |
InChI |
InChI=1S/C13H12N2S/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16) |
InChI 键 |
FOQYDURHXZVLFT-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=N)S |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
相关CAS编号 |
62903-79-1 (mono-hydrochloride) |
同义词 |
antigastrin antigastrin monohydrochloride SC 15396 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
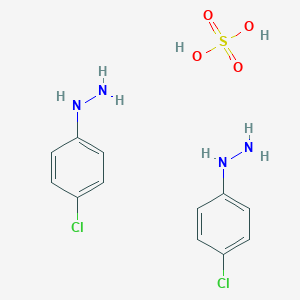
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
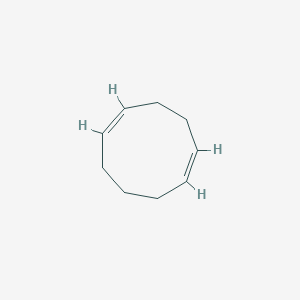
![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
